molecular formula C30H48O4 B1157362 Triptotriterpenic acid A CAS No. 84108-17-8

Triptotriterpenic acid A

Cat. No. B1157362
CAS RN: 84108-17-8
M. Wt: 472.7 g/mol
InChI Key:
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Description

Triptotriterpenic acid A, also known as Abrusgenic acid, is a natural product from Tripterygium wilfordii . It is a pentacyclic triterpenoid with the formula C30H48O4 .


Molecular Structure Analysis

The molecular structure of Triptotriterpenic acid A is characterized by a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol .


Physical And Chemical Properties Analysis

Triptotriterpenic acid A has a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Hepatotoxicity Research

Triptotriterpenic acid A has been identified as one of the major hepatotoxic components of Tripterygium wilfordii, a traditional Chinese medicine . It has been found to significantly reduce the fluorescence area and fluorescence intensity of zebrafish livers . Moreover, it significantly inhibited the viability of L-02 or AML-12 cells, which are two hepatocyte lines . In mice, Triptotriterpenic acid A at a dose of 10 mg/kg significantly increased the levels of mouse serum alanine aminotransferase and aspartate aminotransferase and aggravated liver inflammation .

Anti-Inflammatory Properties

The compound has been associated with anti-inflammatory properties. It has been found to significantly increase TNF-α and IL-1β mRNA levels in macrophages . This suggests that Triptotriterpenic acid A might have potential applications in the treatment of inflammatory conditions.

Traditional Medicine

Maytenfolic acid, another name for Triptotriterpenic acid A, is found in Maytenus laevis, a plant known by the common name '‘chuchuhuasi’' . This plant is traditionally used for the treatment of rheumatism and cancer, and it is also used as a sexual enhancer .

Anticancer Activities

Maytenfolic acid has been identified as an antileukemic triterpene isolated from Maytenus diversifolia . This suggests potential applications in the treatment of leukemia and possibly other types of cancer.

Lipolysis Induction

Maytenfolic acid has been shown to induce lipolysis in rat epididymal fat-derived adipocytes at 100 mg/L (100 μg/mL) . This suggests potential applications in the treatment of obesity and related metabolic disorders.

Pharmacological Interest

The chemical constituents of Maytenus laevis, including Maytenfolic acid, are of great pharmacological interest . However, only anti-inflammatory, antibacterial, antiparasitic, and anticancer activities have been proven in preclinical studies . Further research could verify its correct distribution and scientific validation of its traditional uses .

Mechanism of Action

While the exact mechanism of action for Triptotriterpenic acid A is not fully understood, it has been found to present direct hepatotoxicity . It’s also suggested that it might have effects on human cytokines and mouse proteins .

Safety and Hazards

Triptotriterpenic acid A has been found to present direct hepatotoxicity . It’s important to handle it with care, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation . It’s also recommended to wash thoroughly after handling and remove contaminated clothing .

Future Directions

Triptotriterpenic acid A is a component of Tripterygium wilfordii, which has shown significant anti-rheumatoid arthritis effects but is also associated with hepatotoxicity . Future research could focus on further elucidating the hepatotoxic mechanism of Tripterygium wilfordii and its components, including Triptotriterpenic acid A .

properties

IUPAC Name

(2S,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23-,26-,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBGJQZJEYVBJZ-YLXTXNMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316671
Record name Maytenfolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triptotriterpenic acid A

CAS RN

84108-17-8
Record name Maytenfolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84108-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maytenfolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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